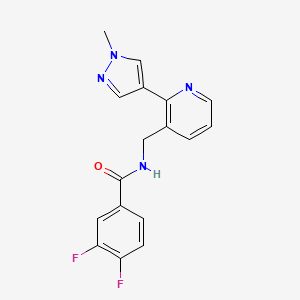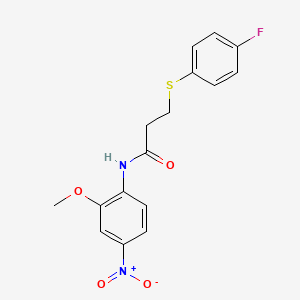
3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is based on bioisosterism, where an N atom replaces the C atom in an ortho-aniline. The compound is designed to target mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), which is a common target for amide fungicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been particularly successful in recent years, leading to the development of commercial fungicides like isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr .
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide consists of a benzene ring with a difluoromethyl group, a pyrazole ring, and a pyridine ring. The compound exhibits white crystals with a melting point of 188–190 °C. Key NMR signals include those from the pyridine and pyrazole rings .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including acylation, amidation, and other transformations. For example, it reacts with oxalyl chloride to form the desired product .
Physical And Chemical Properties Analysis
The compound exists as white crystals with a melting point of 188–190 °C. Its NMR signals provide insights into its structure .
Scientific Research Applications
Synthesis and Molecular Imaging Applications
- PET Imaging Agent Synthesis : The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrates its potential as a PET imaging agent for detecting B-Raf(V600E) mutations in cancers. This compound was synthesized with a 1% overall chemical yield through a 9-step process, highlighting the complexity and specificity of the synthesis for targeted imaging applications (Wang et al., 2013).
Material Science and Organic Chemistry
- Supramolecular Structures : Research on tetrafluoroterephthalic acid and its interactions with various N-containing heterocycles reveals the significance of hydrogen bonds and weak intermolecular interactions, such as C–H⋯F and C–H⋯O, in forming novel crystals. These interactions are crucial for the development of higher-order supramolecular structures (Wang et al., 2014).
Bioorganic and Medicinal Chemistry
- Synthetic Strategy for Fluorinated Pyrazoles : The development of a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable in medicinal chemistry due to their potential functionalization, emphasizes the compound's role in creating building blocks for pharmaceuticals (Surmont et al., 2011).
- Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of such compounds in treating inflammation and cancer (Rahmouni et al., 2016).
Mechanism of Action
3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide likely acts as a fungicide by targeting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. In molecular docking studies, it forms hydrogen bonds with specific amino acids on SDH, contributing to its antifungal activity .
properties
IUPAC Name |
3,4-difluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-23-10-13(9-22-23)16-12(3-2-6-20-16)8-21-17(24)11-4-5-14(18)15(19)7-11/h2-7,9-10H,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYSMLHSPWWMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B2847574.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)
![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)
![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)

![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)
![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)
![2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2847590.png)
![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)

